Indeno[1,2,3-CD]fluoranthene-D12
Description
Structure
2D Structure
Properties
IUPAC Name |
3,4,5,6,9,10,13,14,15,16,19,20-dodecadeuteriohexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-6-14-13(5-1)17-9-10-19-15-7-3-4-8-16(15)20-12-11-18(14)21(17)22(19)20/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKRHFYJDSMEMI-AQZSQYOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC4=C5C=CC=CC5=C6C4=C3C(=C2C=C1)C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C(C4=C5C(=C(C(=C(C5=C6C4=C3C(=C2C(=C1[2H])[2H])C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Deuterated Polycyclic Aromatic Hydrocarbons in Modern Chemistry
Deuterated polycyclic aromatic hydrocarbons (PAHs) are synthetic versions of PAHs where some or all hydrogen atoms are replaced by deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution is pivotal in contemporary environmental and analytical chemistry for several reasons. nih.govtandfonline.comacs.org
The primary application of deuterated PAHs is in isotope dilution mass spectrometry (IDMS). tandfonline.comacs.org This highly accurate analytical technique involves adding a known amount of a deuterated standard, like Indeno[1,2,3-cd]fluoranthene-D12, to a sample before analysis. Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and analysis. tandfonline.com By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, chemists can accurately quantify the concentration of the target PAH in the original sample, compensating for any procedural inconsistencies. nih.govtandfonline.com This method significantly improves the accuracy and reliability of analytical data. tandfonline.com
Deuterated PAHs are crucial for studying the environmental fate and transport of these widespread pollutants. They are used as tracers to track the movement of PAHs in soil, water, and air, providing valuable insights into their degradation, bioaccumulation, and transformation processes. mdpi.comnih.gov This information is essential for developing effective remediation strategies for contaminated sites. mdpi.com Furthermore, the use of deuterated standards helps in understanding human exposure to PAHs through the analysis of biological samples like urine. acs.org
Why Indeno 1,2,3 Cd Fluoranthene D12 is a Valued Research Tool
Indeno[1,2,3-cd]fluoranthene-D12 is specifically chosen as a research standard and tracer for several key reasons that underscore its utility in sophisticated analytical methodologies.
The core principle behind its use is its role as an internal standard in isotope dilution analysis. nih.govtandfonline.com Its chemical behavior almost perfectly mirrors that of the native Indeno[1,2,3-cd]pyrene (B138397), a priority pollutant often targeted in environmental monitoring. nih.govnih.gov This mimicry ensures that any loss of the target analyte during the complex extraction and cleanup procedures is accurately accounted for by the corresponding loss of the deuterated standard. tandfonline.com This leads to highly precise and reliable quantification, which is critical for regulatory compliance and risk assessment. nih.gov
The stability of the carbon-deuterium bond makes this compound a robust tracer for environmental studies. missouri.edu Researchers can introduce this labeled compound into a system and follow its path, providing a clear picture of the environmental fate of Indeno[1,2,3-cd]pyrene. mdpi.com This includes tracking its degradation by microorganisms, its adsorption to soil and sediment particles, and its potential to move through the food chain. mdpi.comfrontiersin.org
The distinct mass difference between the deuterated and non-deuterated forms allows for easy differentiation by mass spectrometry, a cornerstone of modern analytical chemistry. nih.govacs.org This clear distinction is essential for the accurate measurement required in isotope dilution methods.
Key Research Applications of Indeno 1,2,3 Cd Fluoranthene D12
Advanced Synthetic Routes for Deuterated Polycyclic Aromatic Hydrocarbons
The synthesis of the core Indeno[1,2,3-cd]fluoranthene skeleton can be approached through various advanced organic chemistry strategies. While a specific multi-step synthesis for the D12 isotopologue is not extensively detailed in publicly available literature, the construction of the parent compound and related fluoranthene (B47539) derivatives provides a roadmap for potential synthetic routes. These advanced methods offer greater control over the final structure compared to non-specific deuteration of the unlabeled compound.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing the complex polycyclic framework. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to form key carbon-carbon bonds. acs.orgnih.gov A plausible strategy could involve the coupling of a deuterated naphthalene-derived boronic acid or ester with a suitable functionalized indene (B144670) derivative, or vice versa. Subsequent intramolecular C-H arylation, also often palladium-catalyzed, can then facilitate the final ring closure to form the fluoranthene core. nih.gov
Another sophisticated approach involves cycloaddition reactions. The Diels-Alder reaction, a classic method for forming six-membered rings, can be utilized to construct the fluoranthene skeleton from appropriate diene and dienophile precursors. rsc.org More advanced [2+2+2] cycloaddition reactions, catalyzed by transition metals, offer an efficient pathway to assemble the polycyclic system in a single step from simpler, appropriately deuterated building blocks. rsc.org
The synthesis of the unlabeled Indeno[1,2,3-cd]pyrene, a closely related PAH, has been achieved through methods such as the reaction of a diazonium intermediate derived from 2-(pyren-1-yl)aniline, which undergoes intramolecular aromatic substitution. wikipedia.org A one-pot synthesis using 4-bromopyrene (B44933) as a starting material with a palladium catalyst has also been reported. wikipedia.org These strategies, if adapted with deuterated starting materials, could potentially be applied to the synthesis of this compound.
The following table summarizes some advanced synthetic strategies applicable to the construction of the fluoranthene core:
| Synthetic Strategy | Key Reactions | Advantages | Potential for Deuteration |
| Transition-Metal Catalysis | Suzuki-Miyaura Coupling, Intramolecular C-H Arylation | High efficiency, functional group tolerance. acs.orgnih.gov | Use of pre-deuterated starting materials (boronic acids, aryl halides). |
| Cycloaddition Reactions | Diels-Alder, [2+2+2] Cycloaddition | Step-economy, rapid assembly of complex cores. rsc.org | Incorporation of deuterium (B1214612) into the diene or dienophile components. |
| Multi-step Synthesis | Sequential coupling and cyclization reactions. | High control over regiochemistry and final structure. | Deuterated building blocks can be introduced at various stages. |
Deuteration Techniques and Isotopic Purity Assessment in this compound Synthesis
The introduction of deuterium atoms into the Indeno[1,2,3-cd]fluoranthene structure is a critical step in producing the D12 isotopologue. The choice of deuteration technique significantly impacts the isotopic purity and the position of the deuterium labels.
Deuteration Techniques:
A common method for deuteration is through catalytic hydrogen-deuterium (H-D) exchange . This involves exposing the unlabeled PAH to a source of deuterium, such as deuterium gas (D2) or heavy water (D2O), in the presence of a metal catalyst (e.g., palladium, platinum). While effective for achieving high levels of deuteration, this method can sometimes lack regioselectivity and may lead to a distribution of different isotopologues.
For a more controlled and specific placement of deuterium atoms, multi-step synthesis using deuterated precursors is the preferred method. This involves incorporating deuterium into the initial building blocks of the synthesis. For example, starting with a fully deuterated naphthalene (B1677914) or indene derivative would ensure the final Indeno[1,2,3-cd]fluoranthene product is perdeuterated.
Isotopic Purity Assessment:
The determination of isotopic purity is paramount for a certified reference material. This ensures the reliability of analytical measurements where the compound is used as an internal standard. The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to confirm the positions of the deuterium atoms.
¹H NMR (Proton NMR) is used to detect the presence of any residual protons. In a highly pure D12 compound, the proton signals should be minimal. The integration of these residual signals against a known standard can provide a quantitative measure of the isotopic purity. chemicalbook.com
²H NMR (Deuterium NMR) directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment within the molecule.
The combination of these techniques provides a comprehensive assessment of both the level and the sites of deuteration, which is essential for the certification of this compound.
Characterization of Synthesized this compound for Certified Reference Material Development
The development of this compound as a Certified Reference Material (CRM) requires a rigorous characterization process to establish its identity, purity, and stability. This ensures its suitability for use in analytical laboratories for calibration and quality control.
The characterization of a CRM typically involves a multi-faceted approach, utilizing a range of analytical techniques to provide orthogonal data. For this compound, the following characterization data would be essential:
| Analytical Technique | Parameter Measured | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time, mass spectrum | Confirms the identity and chemical purity of the compound. The mass spectrum provides information on the molecular weight and fragmentation pattern, confirming the presence of deuterium. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass, isotopic distribution | Provides the exact molecular formula and a precise measurement of the isotopic purity. nih.gov |
| ¹H NMR Spectroscopy | Chemical shift, signal intensity | Determines the extent of deuteration by quantifying residual protons. |
| ²H NMR Spectroscopy | Chemical shift, signal intensity | Confirms the presence and location of deuterium atoms on the aromatic rings. |
| Infrared (IR) Spectroscopy | Vibrational frequencies | Shows the characteristic C-D stretching vibrations, providing further evidence of deuteration. |
| Purity Analysis (e.g., by qNMR or mass balance) | Assay value | Determines the overall chemical purity of the material. |
Commercial suppliers of Indeno[1,2,3-cd]pyrene-d12, a similar compound, provide it as a certified reference material, indicating that such characterization is feasible and has been performed for related structures. lgcstandards.comnih.gov The certificate of analysis for such a CRM would typically report the certified concentration, isotopic purity, and an uncertainty budget, all of which are established through the comprehensive characterization process outlined above. sigmaaldrich.comsigmaaldrich.com
Chromatographic Separation Methods for this compound
Chromatographic separation is essential for isolating this compound and its native analogue from other PAHs and matrix components prior to mass spectrometric detection. Both gas and liquid chromatography are widely used, with method development focused on achieving optimal resolution, especially for isomeric compounds.
Gas Chromatography (GC) Method Development and Optimization for Deuterated PAHs
Gas chromatography is a robust and widely used technique for the separation of volatile and semi-volatile compounds like PAHs. merel.si The development of GC methods for deuterated PAHs such as this compound focuses on optimizing the separation of complex mixtures, particularly isomeric PAHs. restek.com
The choice of the capillary column is critical. Columns like the Rxi-SVOCms and HP-5MS are frequently employed due to their excellent inertness and selectivity for PAHs. tdi-bi.comrestek.com For example, an Rxi-SVOCms column can provide good resolution of the critical pair indeno[1,2,3-cd]pyrene and dibenz[a,h]anthracene. restek.com Method optimization also involves fine-tuning the GC oven temperature program, which often includes multiple ramps and isothermal holds to achieve the best separation of a wide range of PAHs within a single run. nih.govfrontiersin.org The use of hydrogen as a carrier gas, in conjunction with a specialized inert ion source, has been shown to provide results comparable or even superior to helium, with the added benefit of faster analysis times. hpst.cz
Table 2: Example Gas Chromatography Parameters for PAH Analysis
| Parameter | Setting 1 | Setting 2 |
| Column | Rxi-PAH (60 m x 0.25 mm I.D., 0.1 µm df) | HP-5MS (60 m x 0.25 mm ID, 0.25 µm df) |
| Oven Program | 100°C (1 min), 25°C/min to 190°C, 8°C/min to 330°C (12 min) | 70°C (2 min), 5°C/min to 150°C (3 min), 10°C/min to 290°C (20 min) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Injection Mode | Splitless | Split (1:5) |
| Source | shimadzu.com | frontiersin.org |
Liquid Chromatography (LC) Approaches for Separation of Isomeric Deuterated PAHs
Liquid chromatography offers a powerful alternative to GC, particularly for less volatile or thermally labile PAHs. sciex.com For deuterated PAHs, LC methods are developed to mirror the behavior of their non-deuterated counterparts, as their retention characteristics are very similar. documentsdelivered.com A key advantage of LC is the wide variety of stationary and mobile phases available, allowing for fine-tuned selectivity.
Reversed-phase LC (RP-LC) is the most common approach for PAH separation. diva-portal.org Polymeric C18 columns are often favored for their ability to separate isomeric PAHs based on shape selectivity. diva-portal.org Generally, in RP-LC, non-planar or "bulkier" isomers tend to elute earlier than their more planar counterparts of similar size. diva-portal.org Sequential LC methods, which combine a normal-phase separation on a column like aminosilane (B1250345) to fractionate PAHs by ring number, followed by a reversed-phase separation for isomer-specific analysis, can provide enhanced resolution for highly complex samples. documentsdelivered.com The use of smaller particle size columns, as in Ultra-High-Performance Liquid Chromatography (UPLC), can significantly reduce analysis time while maintaining or improving separation efficiency. diva-portal.org
Multidimensional Chromatography (MDGC/LC) for Comprehensive PAH Mixture Characterization
The analysis of complex mixtures of polycyclic aromatic hydrocarbons (PAHs) presents a significant analytical challenge due to the presence of numerous isomers and compounds with similar physicochemical properties. restek.comnih.gov Multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC) and liquid chromatography (LC×LC), has emerged as a powerful tool for the detailed characterization of these intricate samples. gcms.cz
In the context of analyzing samples containing this compound, multidimensional chromatography offers enhanced separation capabilities compared to conventional one-dimensional methods. For instance, in environmental or biological samples, this deuterated compound may co-elute with other PAHs, making accurate quantification difficult. restek.com The increased peak capacity and resolving power of GC×GC, often coupled with mass spectrometry (MS), allows for the separation of such closely related compounds. restek.comgcms.cz This is crucial for distinguishing between isobaric species, which have the same nominal mass but different structures. restek.com
Research has demonstrated the successful application of GC×GC for the separation of complex PAH mixtures. restek.comgcms.cz The use of a non-polar column in the first dimension and a more polar column in the second dimension provides a comprehensive separation based on both boiling point and polarity. This enhanced separation is critical for the accurate identification and quantification of individual PAHs, including deuterated standards like this compound, which are used as internal standards for the quantification of their native counterparts. nih.gov
The following table summarizes typical parameters for the GC-MS analysis of PAHs, which can be adapted for methods involving this compound. frontiersin.orgresearchgate.net
Table 1: Typical GC-MS Parameters for PAH Analysis
| Parameter | Setting |
|---|---|
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Injector Temperature | 280-300°C |
| Oven Program | Temperature ramp optimized for PAH separation |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Spectroscopic Analysis of this compound for Structural Confirmation and Purity Assessment in Research
Spectroscopic techniques are indispensable for the structural elucidation and purity verification of synthesized or isolated compounds, including deuterated PAHs like this compound. researchgate.netnist.gov These methods provide detailed information about the molecular structure and the isotopic labeling of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules. In the case of deuterated compounds, both ¹H NMR and ¹³C NMR are valuable, and deuterium (²H) NMR can also be employed.
¹H NMR Spectroscopy: In a fully deuterated compound like this compound, the proton signals of the parent compound will be absent. The presence of any residual proton signals would indicate incomplete deuteration, allowing for the calculation of the degree of deuteration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound will show signals for the carbon atoms. The coupling between carbon and deuterium (C-D) will result in characteristic splitting patterns, which can confirm the positions of deuteration. The chemical shifts in the ¹³C NMR spectrum provide information about the electronic environment of each carbon atom. chemicalbook.com
²H NMR Spectroscopy: Deuterium NMR directly observes the deuterium nuclei, providing a definitive confirmation of deuteration and information about the quadrupolar coupling constants, which are sensitive to the molecular environment.
The following table provides an example of ¹³C NMR spectral data for the non-deuterated Indeno[1,2,3-cd]pyrene, which serves as a reference for interpreting the spectrum of its deuterated analog. chemicalbook.com
Table 2: 13C NMR Spectral Data for Indeno[1,2,3-cd]pyrene
| Chemical Shift (ppm) | Intensity |
|---|
Vibrational and Electronic Spectroscopy in Deuterated PAH Research
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, and electronic spectroscopy, such as UV-Vis and fluorescence spectroscopy, are crucial for studying the properties of deuterated PAHs.
Infrared (IR) Spectroscopy: The most significant change in the IR spectrum upon deuteration is the shift of C-H stretching vibrations to lower frequencies (longer wavelengths) for C-D stretching vibrations due to the heavier mass of deuterium. aanda.org The aromatic C-H stretching bands typically appear around 3000-3100 cm⁻¹, while the C-D stretching vibrations are observed in the 2200-2300 cm⁻¹ region. aanda.org This distinct shift provides a clear spectroscopic marker for deuteration. aanda.orgresearchgate.net The positions of C-D bending modes are also shifted compared to their C-H counterparts. aanda.org
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy can be used to observe the vibrational modes of the molecule. The C-D stretching vibrations will also be present in the Raman spectrum at lower frequencies than the C-H stretches.
UV-Vis and Fluorescence Spectroscopy: The electronic transitions of a PAH are generally less affected by deuteration than the vibrational transitions. However, subtle shifts in the absorption and emission maxima can occur. Fluorescence spectroscopy is a particularly sensitive technique for PAH analysis. researchgate.net The characteristic fluorescence spectrum of Indeno[1,2,3-cd]fluoranthene can be used for its identification and quantification, and any changes upon deuteration can provide insights into the electronic structure of the molecule.
The following table illustrates the expected shifts in vibrational frequencies upon deuteration.
Table 3: Comparison of Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical Frequency Range (C-H) | Expected Frequency Range (C-D) |
|---|---|---|
| Aromatic Stretching | ~3000-3100 cm⁻¹ | ~2200-2300 cm⁻¹ aanda.org |
Environmental Distribution and Isotopic Tracing Applications of Indeno 1,2,3 Cd Fluoranthene D12
Occurrence and Source Apportionment Studies Utilizing Indeno[1,2,3-CD]fluoranthene-D12 as a Tracer
The use of deuterated PAHs, such as IcdP-D12, is crucial for accurately quantifying the concentrations of their non-deuterated counterparts in complex environmental samples. By adding a known amount of the deuterated standard to a sample before analysis, scientists can correct for losses that occur during sample preparation and analysis, a technique known as isotope dilution.
In source apportionment studies, researchers aim to identify the various sources contributing to PAH pollution in a specific area. thesalmons.orgmdpi.com While IcdP-D12 is not directly used to trace sources, the precise measurement of native IcdP, facilitated by the use of IcdP-D12 as a surrogate, is a key component of these studies. High concentrations of IcdP, along with other high molecular weight PAHs, are often indicative of high-temperature combustion sources. mdpi.com
PAHs can be transported over long distances in the atmosphere, primarily adsorbed onto fine particulate matter. nih.govresearchgate.net Studies on atmospheric transport and deposition utilize deuterated standards like IcdP-D12 to ensure the accuracy of measurements of native PAHs in air samples. This is critical for understanding how pollution from industrial and urban areas impacts remote and sensitive ecosystems. researchgate.netnih.gov
Deposition of PAHs from the atmosphere to terrestrial and aquatic surfaces is a major pathway of environmental contamination. nih.govnih.govcopernicus.org Research has shown that the deposition of high-molecular-weight PAHs is predominantly associated with particulate matter. nih.govnih.gov The use of IcdP-D12 as a surrogate standard in these studies allows for the precise quantification of IcdP deposition fluxes.
Table 1: Atmospheric Deposition Fluxes of ΣPAHs in Various Locations
| Location | Mean Daily Deposition Flux of ΣPAHs (ng m⁻² day⁻¹) | Season of Maximum Deposition | Reference |
| Gdynia, Poland (Coastal Urban) | 229 | Winter | nih.gov |
| Rome, Italy (Urban) | up to 55 | Winter | mdpi.com |
| Aliaga, Turkey (Industrial) | 5792 (summer), 2650 (winter) | Summer | deu.edu.tr |
| European High-Mountain Areas | 27-323 | N/A | copernicus.org |
This table presents the total deposition flux of multiple PAHs (ΣPAHs) as data for individual compounds like IcdP were not consistently available across studies. The data illustrates the variability in atmospheric deposition based on location and season.
Due to their low water solubility and tendency to adsorb to organic matter, PAHs like IcdP accumulate in aquatic sediments. tpsgc-pwgsc.gc.canih.govepa.gov IcdP-D12 is commonly used as a surrogate standard in the analysis of PAHs in water and sediment samples to ensure the accuracy of the results. bioline.org.br These studies are vital for assessing the extent of contamination in rivers, lakes, and marine environments. nih.govufz.de
For instance, a study of sediments in River Owan, Nigeria, detected IcdP in all sampling locations, with concentrations ranging from 0.010 to 0.351 μg/kg. nih.gov The use of deuterated standards in such research is critical for obtaining reliable quantitative data on the levels of these pollutants.
Soil contamination with PAHs is a widespread issue, particularly in industrial and urban areas. nih.gov Isotopic labeling with compounds like IcdP-D12 is instrumental in studies that investigate the fate and transport of PAHs in soil. By using IcdP-D12, researchers can accurately measure the concentration of native IcdP and other PAHs in soil samples, helping to understand their persistence and potential for leaching into groundwater. tpsgc-pwgsc.gc.ca
Fate and Transformation Pathway Research Utilizing this compound as a Surrogate
Understanding the environmental fate and transformation of PAHs is essential for predicting their long-term impacts. IcdP-D12 plays a crucial role as a surrogate in studies that investigate the degradation and transformation of IcdP and other PAHs in the environment. nih.govmdpi.com
Photolysis, or degradation by sunlight, is a significant transformation process for PAHs in the environment. nih.govnih.govnih.gov The use of deuterated analogs like IcdP-D12 in laboratory and field studies helps in accurately quantifying the rates of photolytic degradation of the parent compounds. Research has shown that the effectiveness of photolysis can be influenced by the medium in which the PAH is present, such as whether it is adsorbed to particulate matter or dissolved in water. nih.gov
Microbial degradation is a key process for the removal of PAHs from the environment. nih.govnih.goviaea.org A variety of bacteria and fungi have been identified that can break down these complex molecules. nih.govnih.govmdpi.com In studies investigating the biotransformation of PAHs, IcdP-D12 is used as a surrogate to accurately measure the reduction in the concentration of the parent compound over time.
Research has identified specific bacterial strains, such as Rhodococcus aetherivorans IcdP1, that can efficiently degrade high molecular weight PAHs like IcdP. frontiersin.org This particular strain was found to degrade over 70% of IcdP within 10 days. frontiersin.org The degradation process is initiated by hydroxylation at multiple positions on the molecule. frontiersin.org The use of IcdP-D12 in such studies is fundamental to quantifying the efficiency of these microbial degradation pathways.
Sorption and Desorption Dynamics of Deuterated PAHs in Environmental Compartments
The environmental fate, transport, and bioavailability of polycyclic aromatic hydrocarbons (PAHs) are profoundly influenced by their sorption and desorption behavior in various environmental matrices, such as soil, sediment, and particulate matter. Deuterated PAHs, including this compound, serve as critical tools for studying these dynamics. They are used as surrogate standards or isotopic tracers in environmental analyses, allowing for the precise quantification of their non-deuterated counterparts by accounting for losses during sample extraction and cleanup procedures. nih.gov
The sorption of high-molecular-weight (HMW) PAHs like Indeno[1,2,3-CD]fluoranthene is predominantly governed by partitioning into the organic matter fraction of soils and sediments. This process is characterized by the organic carbon-normalized partition coefficient (Koc), which describes the ratio of the chemical's concentration in the organic carbon phase to its concentration in the aqueous phase at equilibrium. Research shows that PAHs exhibit significantly higher Koc values compared to other nonpolar solutes with similar octanol-water partition coefficients (Kow), indicating a stronger affinity for soil and sediment organic matter (SOM). usgs.gov This enhanced partitioning is attributed to the specific interactions between the planar structure of PAHs and the aromatic components within the SOM. dss.go.th
Studies comparing different environmental compartments have found that the mean Koc values for PAHs in sediments can be approximately twice as high as in soils, reflecting compositional differences in the respective organic matters. usgs.gov The sorption process is not instantaneous and can be described by kinetic models. For some PAHs, the rate of sorption has been effectively described by first-order Lagergren and Bangham equations. nih.gov
Desorption, the process by which a sorbed chemical is released back into the aqueous phase, is often slow and incomplete for HMW PAHs, a phenomenon known as hysteresis. nih.gov This resistance to desorption significantly impacts the long-term persistence and reduced bioavailability of these compounds in the environment. For some PAHs, very little desorption to the aqueous phase is observed, potentially due to the formation of strong bonds with clay minerals or sequestration within the micropores of the soil/sediment matrix. nih.govresearchgate.net The rate of desorption for certain PAHs has been represented by second-order kinetics models. nih.gov The persistence of HMW PAHs is also linked to their resistance to microbial degradation, which is often limited by their low water solubility and strong sorption. mdpi.com
The use of this compound as an internal standard in such studies is essential. Because its chemical and physical properties closely mimic the native analyte, it experiences similar sorption/desorption behavior and losses during analysis. By measuring the final recovery of the deuterated standard, researchers can correct the final calculated concentration of the target analyte, Indeno[1,2,3-CD]fluoranthene. nih.gov
The following table presents research findings on the soil-water partition coefficients for several representative PAHs, illustrating the increase in sorption affinity with increasing molecular size and hydrophobicity.
| Compound | Number of Rings | Log Kow | Log Koc (Soil) |
| Naphthalene (B1677914) | 2 | 3.37 | 3.11 |
| Phenanthrene | 3 | 4.57 | 4.21 |
| Pyrene | 4 | 5.18 | 4.98 |
| Indeno[1,2,3-cd]pyrene (B138397)* | 6 | 6.50 | >5.2 (estimated) |
| Note: Log Koc values are from a study by Xing et al. (1998) for specific soils. dss.go.th The Log Kow for Indeno[1,2,3-cd]pyrene is from the US EPA, and its Log Koc is estimated based on the trend of increasing sorption with molecular weight and its limited water solubility, as noted in toxicity studies. nih.gov Indeno[1,2,3-cd]fluoranthene is expected to have similar strong sorption characteristics. |
Mechanistic and Toxicological Research Methodologies Employing Indeno 1,2,3 Cd Fluoranthene D12 As a Tool
Use of Indeno[1,2,3-CD]fluoranthene-D12 as an Internal Standard in in vitro Bioassay Development and Validation.nih.gov
The development and validation of robust in vitro bioassays for the detection and quantification of PAHs are essential for assessing their potential toxicity. A significant challenge in this process is accounting for the loss of the analyte during sample preparation and analysis. The use of an internal standard, a compound that is chemically similar to the analyte but can be distinguished by analytical instrumentation, is a widely accepted approach to address this issue. This compound is an ideal internal standard for in vitro bioassays targeting its non-deuterated analog and other PAHs.
The principle behind using this compound as an internal standard lies in the assumption that it will behave identically to the native analyte throughout the extraction, cleanup, and analysis processes. Because the physical and chemical properties of a deuterated compound are nearly identical to its non-deuterated form, any loss of the target analyte during the experimental procedure will be mirrored by a proportional loss of the deuterated internal standard. By measuring the final ratio of the analyte to the internal standard, researchers can accurately calculate the initial concentration of the analyte in the sample.
In the context of in vitro bioassay development, this compound is added to the cell cultures or biological matrices at a known concentration at the beginning of the experiment. Following exposure to the test substance (e.g., an environmental extract suspected of containing PAHs), the cells or media are processed to extract the PAHs. The subsequent analysis, typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), can differentiate between the native Indeno[1,2,3-cd]fluoranthene and the D12 variant based on their mass-to-charge ratio. The recovery of the D12 standard provides a correction factor for the quantification of the native compound.
The following table illustrates the key properties of this compound that make it a suitable internal standard.
| Property | Characteristic | Relevance as an Internal Standard |
| Chemical Structure | Identical to native Indeno[1,2,3-cd]fluoranthene, with deuterium (B1214612) atoms replacing hydrogen atoms. | Ensures similar behavior during extraction and chromatography. |
| Mass Difference | Distinctly higher mass-to-charge ratio than the native compound. | Allows for clear differentiation and independent quantification by mass spectrometry. |
| Chemical Inertness | Stable and does not interfere with the biological or chemical assays being performed. | Ensures that it acts as a passive tracer and does not influence the experimental outcome. |
Mechanistic Studies of PAH Metabolism and Isotopic Labeling in Cellular and Model Systems.nih.gov
Understanding the metabolic pathways of PAHs is crucial for elucidating their mechanisms of toxicity, including carcinogenesis. Isotopic labeling with compounds like this compound provides a powerful tool for tracing the metabolic fate of the parent compound in cellular and model systems, such as primary hepatocytes or other cultured cell lines.
When cells are exposed to this compound, they metabolize it through the same enzymatic pathways as the non-deuterated form. The primary enzymes involved in PAH metabolism are the cytochrome P450 (CYP) monooxygenases, which introduce oxygen atoms into the PAH ring structure to form epoxides, phenols, and dihydrodiols. These metabolites can then undergo further enzymatic transformations, including conjugation with glutathione, glucuronic acid, or sulfate, to facilitate their excretion.
By using this compound as a tracer, researchers can track the formation of its various metabolites over time. Samples from the cell culture media or cell lysates can be analyzed by high-resolution mass spectrometry to identify and quantify the deuterated metabolites. This allows for the precise mapping of metabolic pathways and the determination of the rates of formation and clearance of different metabolic products. Furthermore, this technique can be used to investigate how factors such as genetic polymorphisms in metabolic enzymes or the presence of other chemicals might influence the metabolic profile of Indeno[1,2,3-cd]fluoranthene.
The data below represents a hypothetical metabolic profile that could be generated from a study using this compound in a cellular model.
| Metabolite | Retention Time (min) | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |
| This compound | 25.5 | 288.1 | 15 |
| Indeno[1,2,3-cd]fluoranthene-D11-dihydrodiol | 18.2 | 305.1 | 45 |
| Indeno[1,2,3-cd]fluoranthene-D11-phenol | 20.1 | 303.1 | 25 |
| Indeno[1,2,3-cd]fluoranthene-D11-glutathione conjugate | 12.7 | 612.2 | 10 |
| Other deuterated metabolites | Various | Various | 5 |
Research on Oxidative Stress Pathways and Deuterated PAH Interactions in Controlled Laboratory Environments.nih.gov
A major mechanism of PAH-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates. This can result in damage to cellular macromolecules, including DNA, proteins, and lipids, and contribute to the development of various diseases.
While direct studies on the specific interactions of this compound in oxidative stress pathways are limited, the principles of using deuterated compounds can be applied to this area of research. In a controlled laboratory environment, such as a cell culture system, this compound can be used to investigate the role of its metabolism in the generation of ROS.
One experimental approach involves exposing cells to this compound and then measuring various biomarkers of oxidative stress. These can include the quantification of intracellular ROS using fluorescent probes, the measurement of lipid peroxidation products like malondialdehyde (MDA), and the assessment of oxidative DNA damage, for instance, by measuring the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). By correlating the metabolic profile of this compound with the levels of these oxidative stress markers, researchers can gain insights into which metabolic pathways are primarily responsible for ROS production.
Furthermore, the use of a deuterated PAH can help to distinguish the exogenous contribution to oxidative stress from endogenous cellular processes. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to slower rates of metabolism at deuterated sites. While this effect is often subtle for heavy atom isotopes like deuterium, it could potentially be exploited in carefully designed experiments to modulate the rate of formation of reactive metabolites and thereby study their impact on oxidative stress pathways.
The following table outlines a hypothetical experimental design to investigate the role of this compound in inducing oxidative stress in a controlled laboratory setting.
| Experimental Group | Treatment | Measured Endpoints | Expected Outcome |
| Control | Vehicle (e.g., DMSO) | Baseline ROS, MDA, 8-OHdG levels | No significant change in oxidative stress markers. |
| Native IF | Indeno[1,2,3-cd]fluoranthene | Increased ROS, MDA, 8-OHdG levels | Induction of oxidative stress. |
| Deuterated IF | This compound | Increased ROS, MDA, 8-OHdG levels | Induction of oxidative stress, potentially at a slightly different rate compared to the native compound, allowing for mechanistic investigation. |
| Inhibitor + Deuterated IF | CYP450 inhibitor + this compound | Attenuated increase in ROS, MDA, 8-OHdG levels | Demonstrates the role of metabolic activation in oxidative stress induction. |
Theoretical and Computational Chemistry Approaches for Indeno 1,2,3 Cd Fluoranthene D12
Quantum Chemical Calculations for Deuterated PAH Structure, Electronic Properties, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For deuterated PAHs such as Indeno[1,2,3-CD]fluoranthene-D12, these methods can elucidate the subtle but significant effects of isotopic substitution on the molecule's geometry, electronic landscape, and chemical behavior.
Electronic properties, such as the distribution of electron density, molecular orbitals, and ionization potential, are less affected by deuteration. The electronic structure is primarily determined by the arrangement of carbon atoms and pi-electrons, which remains unchanged upon isotopic substitution. However, these calculations are crucial for understanding the reactivity of the molecule. For instance, quantum chemical studies on PAHs have been used to calculate their reactivity towards metabolic activation and the stability of potential carcinogenic intermediates. nih.gov While these studies often focus on the parent compounds, the principles can be extended to deuterated analogues to understand how isotopic labeling might influence reaction pathways, although significant kinetic isotope effects are more likely to be observed in reactions involving C-H/C-D bond cleavage.
Table 1: Calculated Properties of Deuterated PAHs
This table presents representative data from computational studies on deuterated PAHs to illustrate the type of information obtained through quantum chemical calculations. Specific values for this compound would require dedicated calculations.
| Property | Computational Method | Finding for Deuterated PAHs | Reference |
| C-D Bond Strength | Density Functional Theory (DFT) | The C-D bond is slightly stronger than the corresponding C-H bond. | astrobiology.com |
| Vibrational Frequencies | DFT | C-D stretching modes appear at significantly lower frequencies (~4.4 µm) compared to C-H stretches (~3.3 µm). missouri.eduarxiv.org | missouri.eduarxiv.org |
| Electronic Structure | All-valence electron methods | Isotopic substitution has a negligible effect on the overall electronic structure and molecular orbital energies. | nih.gov |
| Reactivity Indices | DFT | Reactivity towards electrophilic attack is primarily governed by the pi-electron system, which is largely unaffected by deuteration. | nih.gov |
Molecular Dynamics Simulations of this compound Interactions in Environmental and Biological Models
Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of how molecules like this compound interact with their surroundings in complex systems, such as environmental matrices or biological environments. researchgate.net
In environmental models, MD simulations can be used to investigate the aggregation of PAHs, their adsorption onto surfaces like soot or interstellar dust grains, and their interactions with other pollutants. For example, simulations can model the dimerization of PAHs, which is a critical step in the formation of larger aggregates and particulate matter. researchgate.net The substitution of hydrogen with deuterium (B1214612) in this compound would primarily affect these simulations through the increased mass. This change would lead to slower translational and rotational motion and altered vibrational dynamics compared to the non-deuterated isotopologue. While the fundamental intermolecular forces (e.g., van der Waals and pi-stacking interactions) would remain the same, the kinetic properties of diffusion and aggregation could be subtly modified.
Prediction of Spectroscopic Properties through Computational Methods for Isotopic Variants
One of the most powerful applications of computational chemistry is the prediction of spectroscopic properties, which is particularly valuable for studying isotopic variants like this compound. Theoretical calculations can generate vibrational (infrared) spectra with a high degree of accuracy, allowing for the identification of specific features that serve as fingerprints for the molecule. missouri.edu
The most prominent effect of deuteration on the infrared spectrum of a PAH is the shift of the C-H stretching vibration to a lower frequency. Computational studies, primarily using DFT, have extensively explored this phenomenon. oup.com The aromatic C-H stretching mode, typically observed around 3.3 µm (approx. 3030 cm⁻¹), shifts to the region of 4.4 µm (approx. 2270 cm⁻¹) for the aromatic C-D stretching mode upon deuteration. missouri.eduoup.com This distinct spectral feature provides a clear marker for the presence of deuterated PAHs in various environments, from laboratory samples to the interstellar medium. oup.com
Computational models allow for the systematic study of how the position of the C-D band varies with the size, structure, and charge of the PAH molecule. oup.commissouri.edu For this compound, quantum chemical calculations would predict the precise frequencies and intensities of its C-D vibrational modes. These theoretical spectra are crucial for interpreting observational data from infrared telescopes, helping astronomers to identify the carriers of certain interstellar emission bands and to estimate the degree of deuteration in cosmic PAHs. oup.comaanda.org
Table 2: Computationally Predicted Vibrational Frequencies for Deuterated PAHs
This table summarizes typical frequency ranges for key vibrational modes in PAHs and their deuterated analogues as predicted by computational methods.
| Vibrational Mode | Typical Frequency (C-H) | Predicted Frequency (C-D) | Significance | Reference |
| Aromatic C-H/C-D Stretch | ~3.3 µm (3030 cm⁻¹) | ~4.4 µm (2270 cm⁻¹) | Key diagnostic feature for identifying deuterated PAHs. oup.commissouri.edu | oup.commissouri.edu |
| Aliphatic C-H/C-D Stretch | ~3.4-3.5 µm (2940-2850 cm⁻¹) | ~4.6-4.8 µm (2170-2080 cm⁻¹) | Indicates deuteration on aliphatic side groups. astrobiology.com | astrobiology.com |
| Aromatic C-H/C-D Out-of-Plane Bend | ~11-15 µm (900-675 cm⁻¹) | ~11.7-15.4 µm (855-650 cm⁻¹) | Can also be used to probe deuteration, though may overlap with other modes. missouri.edu | missouri.eduoup.com |
Future Directions and Emerging Research Avenues for Indeno 1,2,3 Cd Fluoranthene D12
Integration with Advanced Analytical Platforms for Enhanced Detection and Characterization
The primary role of Indeno[1,2,3-cd]fluoranthene-d12 is to ensure accuracy and precision in quantifying its native analogue, Indeno[1,2,3-cd]fluoranthene, in complex environmental samples. Because it is chemically identical to the target analyte but has a greater molecular weight due to the substitution of deuterium (B1214612) for hydrogen, it can be added to a sample before extraction and processing. This "isotope dilution" approach allows chemists to correct for any loss of the target compound during sample preparation, leading to highly accurate results. researchgate.net
Advanced analytical platforms are increasingly reliant on high-purity deuterated standards like this compound to achieve the low detection limits and high selectivity required for modern environmental analysis. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique that minimizes matrix interference, a common problem in complex samples like soil or air particulate matter. mdpi.comuctm.edu The use of GC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which is programmed to detect a specific precursor ion and a subsequent product ion, provides exceptional selectivity and sensitivity, often reaching picogram levels. uctm.eduresearchgate.net
Furthermore, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToFMS) represents another leap forward. This technique provides superior separation of complex mixtures, which is crucial for distinguishing between numerous PAH isomers that may be present in a sample. nih.gov The precise quantification afforded by this compound is indispensable for the validation and application of these sophisticated analytical methods.
Table 1: Advanced Analytical Platforms Utilizing Deuterated PAH Standards
| Analytical Platform | Principle of Detection | Role of this compound | Key Advantages |
|---|---|---|---|
| GC-MS/MS (MRM) | Separates compounds by gas chromatography and detects specific mass-to-charge transitions in a triple quadrupole mass spectrometer. mdpi.comuctm.edu | Internal/Surrogate Standard for Isotope Dilution Quantification. researchgate.net | High selectivity and sensitivity; reduces matrix effects and experimental errors. uctm.eduresearchgate.net |
| HPLC with Fluorescence/MS | Separates compounds by liquid chromatography; detection via native fluorescence or mass spectrometry. | Internal Standard for quantification, particularly with LC-MS. researchgate.net | Excellent for separating PAH isomers that are difficult to resolve by GC. |
| GCxGC-ToFMS | Provides enhanced chromatographic resolution by using two different columns; coupled with a high-speed mass spectrometer. nih.gov | Fiducial marker for retention time alignment and quantification in highly complex samples. | Superior separation capacity for isomeric and alkylated PAHs in complex environmental matrices. nih.gov |
Novel Applications in Environmental Forensics and Source Identification Beyond Traditional PAHs
Environmental forensics aims to identify the source, age, and distribution of contaminants. Traditionally, this involves calculating the ratios of different parent PAHs to create a "fingerprint" of a pollution source. However, this approach can be ambiguous when dealing with weathered samples or pollution from multiple sources.
The high-precision data generated using this compound as a standard enhances the reliability of source apportionment models. Accurate concentration data is critical for principal component analysis and other statistical methods used to differentiate between pollution sources, such as vehicular emissions, coal combustion, and industrial processes. researchgate.net For instance, high concentrations of persistent, high-molecular-weight PAHs like Indeno[1,2,3-cd]fluoranthene are characteristic of high-temperature pyrogenic sources.
Novel research is pushing these applications further. By spiking environmental samples with deuterated standards, researchers can trace the fate and transport of specific PAHs through environmental systems. This "isotope amendment" approach helps in understanding how contaminants from a new spill or source behave in comparison to historical contamination. nih.gov This technique provides a more dynamic picture of pollutant behavior and is invaluable for distinguishing between past and present pollution events, a key challenge in environmental litigation and remediation. These methods can also be applied to less conventional matrices, such as tracing the origin of PAHs found on indoor surfaces following smoke events.
Interdisciplinary Research on Deuterated PAH Behavior in Complex Environmental and Biological Systems
Understanding the behavior of PAHs in the environment and within living organisms is a major interdisciplinary challenge. Deuterated compounds like this compound are proving to be powerful tools in these investigations.
In environmental systems, the persistence of high-molecular-weight PAHs is a significant concern. mdpi.com Studies show they are more resistant to microbial degradation and tend to associate with particulate matter in the air and sediment in water. mdpi.comresearchgate.net Research on the interactions between PAHs and soil components, including fungal and bacterial communities, is critical for developing bioremediation strategies. mdpi.comnih.gov Fungi, in particular, have shown potential in degrading persistent organic pollutants. mdpi.com By using deuterated standards, scientists can accurately measure the rate of degradation of specific PAHs in complex soil microcosms, helping to identify the most effective microbial strains for cleanup. nih.gov
In biological systems, deuterated standards are essential for toxicology and metabolism studies. When an organism is exposed to a PAH, its body metabolizes the compound into various intermediate products, some of which are more toxic than the parent compound. wikipedia.org By using this compound as a standard, researchers can precisely quantify the parent PAH and its metabolites in tissues and fluids. This provides critical data for assessing health risks and understanding the mechanisms of toxicity, such as the formation of DNA adducts that can lead to cancer. wikipedia.orgnih.gov This research is vital for establishing exposure biomarkers and informing public health policies.
The study of deuterated PAHs even extends to astrobiology. The detection of deuterated PAHs in interstellar environments provides clues about chemical processes occurring in deep space and the potential for prebiotic molecular formation. universiteitleiden.nlresearchgate.net
Table 2: Research Findings on Deuterated PAH Behavior
| System | Research Focus | Role of Deuterated Standard | Key Finding |
|---|---|---|---|
| Environmental (Soil) | Bioavailability and Biodegradation | Used as a spike to differentiate and quantify fresh vs. aged contamination. nih.gov | Helps validate chemical extraction methods that predict the fraction of PAHs available to plants and soil organisms. nih.gov High molecular weight PAHs are more resistant to microbial degradation. mdpi.com |
| Environmental (Atmosphere) | Source Apportionment | Ensures accurate quantification for chemical fingerprinting. | Accurate data allows differentiation between sources like traffic emissions and coal combustion. researchgate.net |
| Biological (Toxicology) | Metabolism and Bioactivation | Enables precise quantification of parent PAHs and their metabolic byproducts in biological tissues. | Clarifies the pathways by which PAHs are transformed into more toxic, carcinogenic compounds within an organism. wikipedia.org |
| Astrochemical | Interstellar Chemistry | Serves as a reference for identifying deuterated molecules in space. researchgate.net | Deuterated PAHs exist in the interstellar medium, suggesting deuterium fractionation processes that are important to cosmic chemistry. universiteitleiden.nlresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
